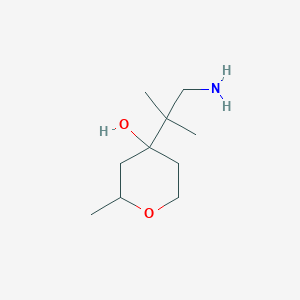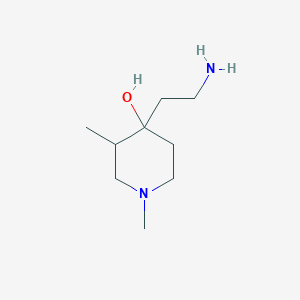
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpiperidin-4-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors (TAARs), influencing neurotransmitter release and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: This compound shares a similar piperidine core but differs in its substitution pattern.
2-Aminothiazole: Although structurally different, it shares similar biological activities and applications.
Uniqueness
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-1,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-7-11(2)6-4-9(8,12)3-5-10/h8,12H,3-7,10H2,1-2H3 |
Clé InChI |
XHVBJBGPLDNFNV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)

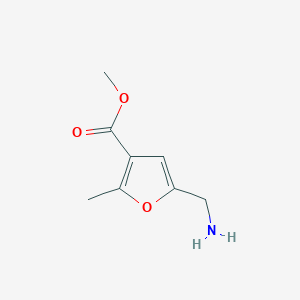
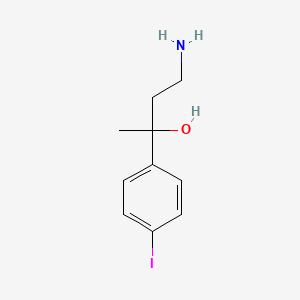
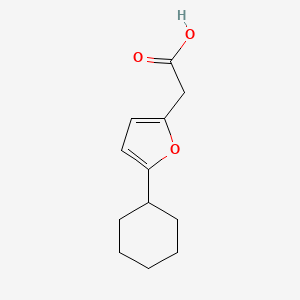

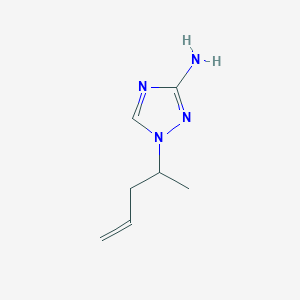
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
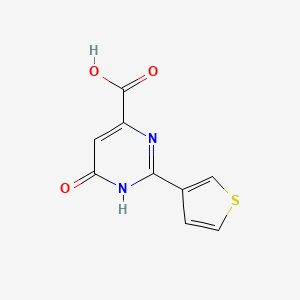

![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
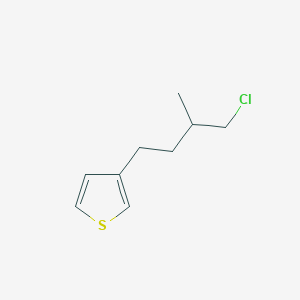
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
